molecular formula C11H14O5 B14436723 Benzaldehyde, 3,5-bis(methoxymethoxy)- CAS No. 76280-61-0

Benzaldehyde, 3,5-bis(methoxymethoxy)-

Cat. No.: B14436723
CAS No.: 76280-61-0
M. Wt: 226.23 g/mol
InChI Key: RIKIEMNKLOZWEH-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,5-bis(methoxymethoxy)-: is an organic compound with the molecular formula C11H14O5 It is a derivative of benzaldehyde, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzaldehyde, 3,5-bis(methoxymethoxy)- typically involves the reaction of methyl 3,5-bis(methoxymethoxy)benzoate with lithium aluminium hydride in anhydrous tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 3,5-bis(methoxymethoxy)- are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 3,5-bis(methoxymethoxy)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Reactions involving the replacement of functional groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 3,5-bis(methoxymethoxy)benzoic acid.

    Reduction: Formation of 3,5-bis(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which Benzaldehyde, 3,5-bis(methoxymethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to the desired biological activity .

Comparison with Similar Compounds

  • 3,4-Bis(2-methoxyethoxy)benzaldehyde
  • Methyl 3,5-bis(benzyloxy)benzoate

Comparison: Benzaldehyde, 3,5-bis(methoxymethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3,5-bis(methoxymethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKIEMNKLOZWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)C=O)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337426
Record name Benzaldehyde, 3,5-bis(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76280-61-0
Record name Benzaldehyde, 3,5-bis(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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